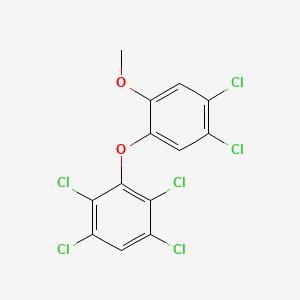
1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene typically involves multiple steps, starting from simpler chlorinated benzene derivatives. The process often includes chlorination reactions, followed by etherification to introduce the methoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and etherification processes, utilizing advanced chemical reactors and purification systems to ensure consistency and quality. The choice of reagents and optimization of reaction conditions are essential to minimize by-products and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may produce less chlorinated or dechlorinated products.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce partially dechlorinated compounds.
Aplicaciones Científicas De Investigación
1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses or toxicological effects.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can alter biochemical pathways, leading to various physiological responses. The specific pathways and targets depend on the context of its application, whether in a biological system or a chemical process.
Comparación Con Compuestos Similares
1,2,4,5-Tetrachloro-3-nitrobenzene: This compound shares a similar chlorinated benzene core but differs in its functional groups.
2,3,5,6-Tetrachloro-1,4-benzoquinone: Another chlorinated benzene derivative with distinct chemical properties and applications.
Uniqueness: 1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene is unique due to its specific combination of chlorine atoms and a methoxy group, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
63709-65-9 |
|---|---|
Fórmula molecular |
C13H6Cl6O2 |
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
1,2,4,5-tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene |
InChI |
InChI=1S/C13H6Cl6O2/c1-20-9-3-5(14)6(15)4-10(9)21-13-11(18)7(16)2-8(17)12(13)19/h2-4H,1H3 |
Clave InChI |
JVHQZAUJUYAFBE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


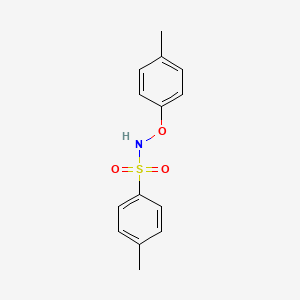
![Propanedinitrile, [(4-iodophenyl)methylene]-](/img/structure/B14490727.png)
![[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B14490739.png)

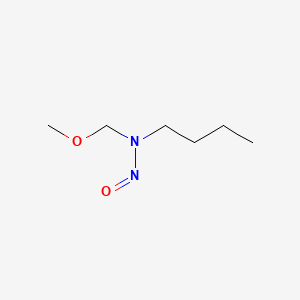
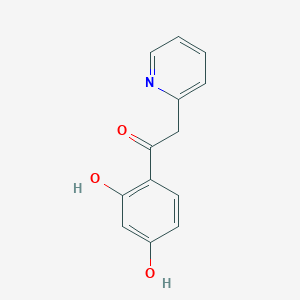

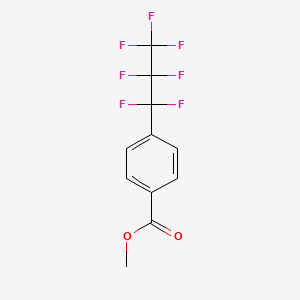
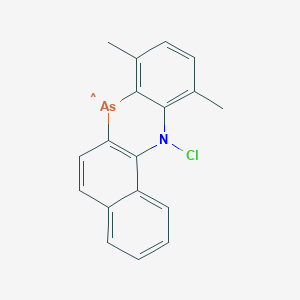
![{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride](/img/structure/B14490768.png)
![{2-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B14490770.png)
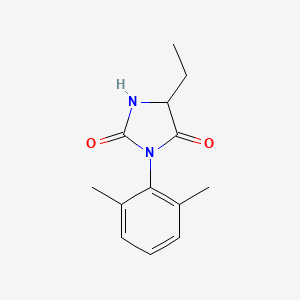
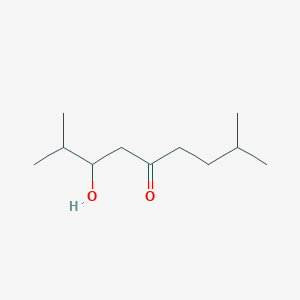
![[1,1'-Biphenyl]-2-ylphosphonic acid](/img/structure/B14490793.png)
